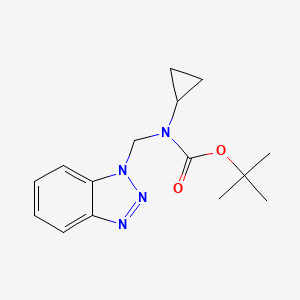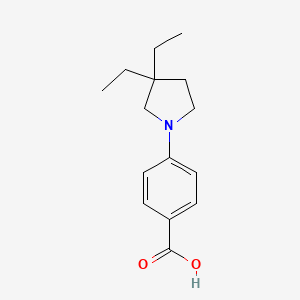
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is a chemical compound with the CAS Number: 1523552-79-5 . It has a molecular weight of 247.34 and its IUPAC name is 4-(3,3-diethylpyrrolidin-1-yl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is 1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Applications
The development of poly(ADP-ribose) polymerase (PARP) inhibitors, such as ABT-888, showcases the therapeutic applications of cyclic amine-containing benzimidazole carboxamides for treating cancer. These compounds exhibit excellent PARP enzyme potency and cellular potency, highlighting their significance in developing cancer therapies (Penning et al., 2009).
Analytical Chemistry
In analytical chemistry, chiral derivatization reagents like DBD-APys and ABD-APys are utilized for the resolution of carboxylic acid enantiomers by liquid chromatography. This application is crucial for determining the optical purities of these reagents and for the efficient resolution of enantiomers in various substances, demonstrating the role of related compounds in analytical methodologies (Toyo’oka et al., 1993).
Development of Anti-Cancer Agents
Research into novel quinuclidinone derivatives as potential anti-proliferative agents includes the design and synthesis of compounds for cancer treatment. These studies explore the anti-cancer activity of these compounds, indicating their potential as therapeutic agents (Soni et al., 2015).
Fluorescence Probes for Biological and Chemical Applications
The development of novel fluorescence probes, such as HPF and APF, for reliably detecting reactive oxygen species (ROS) showcases the application of related compounds in biological and chemical studies. These probes allow for the selective detection of highly reactive oxygen species, contributing to our understanding of ROS roles in biological systems (Setsukinai et al., 2003).
Materials Science and Organic Electronics
In materials science, compounds like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA) have been investigated for their fluorescence properties in the solid state, leading to the development of thermo-responsive materials. These findings highlight the role of these compounds in creating advanced materials for temperature monitoring devices (Han et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(3,3-diethylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBLEWCONRXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

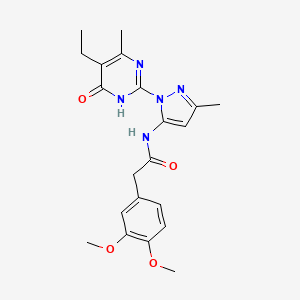
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

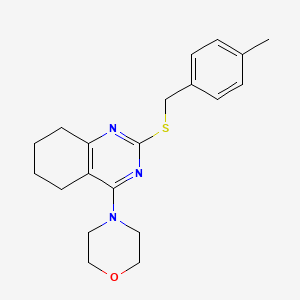
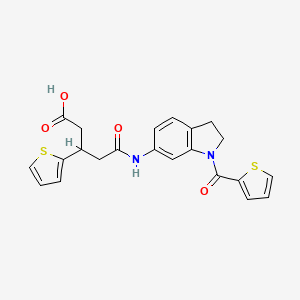
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)


